molecular formula C7H9NO2 B069063 (Z)-2-(Ethoxymethylene)-3-oxobutanenitrile CAS No. 186341-01-5

(Z)-2-(Ethoxymethylene)-3-oxobutanenitrile

Cat. No.: B069063
CAS No.: 186341-01-5
M. Wt: 139.15 g/mol
InChI Key: CRIIDVVGWAPYMC-ALCCZGGFSA-N
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Description

(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile is an organic compound with a unique structure that includes an ethoxymethylene group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile typically involves the reaction of ethyl cyanoacetate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxymethylene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The ethoxymethylene group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(Methoxymethylene)-3-oxobutanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    (2Z)-2-(Hydroxymethylene)-3-oxobutanenitrile: Contains a hydroxymethylene group.

    (2Z)-2-(Aminomethylene)-3-oxobutanenitrile: Features an aminomethylene group.

Uniqueness

(2Z)-2-(Ethoxymethylene)-3-oxobutanenitrile is unique due to its ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

(2Z)-2-(ethoxymethylidene)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIDVVGWAPYMC-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C#N)\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxo-butyronitrile (4.94 g, 60.9 mmol), triethylorthoformate (15.0 mL, 90.2 mmol), and acetic anhydride (0.3 mL, 2.7 mmol) were warmed to about 95-115° C. for about 1 hours, over which time a distillate was collected and discarded. After cooling the resultant mixture to room temperature, hexanes were added and a precipitate formed. The resultant mixture was filtered and the solids washed with hexanes, to yield the title compound as a solid.
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One

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